(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID
Description
The compound (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID is a cinnamic acid derivative featuring a carbamoyl group attached to a phenylethenyl-substituted phenyl ring. Its structure includes two conjugated double bonds: one in the α,β-unsaturated carboxylic acid moiety (E-configuration at C2) and another in the phenylethenyl group (E-configuration at C1).
Properties
IUPAC Name |
(E)-4-oxo-4-[4-[(E)-2-phenylethenyl]anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-13-18(21)22)19-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,(H,19,20)(H,21,22)/b7-6+,13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHBSDVILMGKSF-GYIPPJPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenylethenyl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the phenylethenyl group.
Attachment of the phenylethenyl group to the phenyl ring: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the carbamoyl group: This can be done through the reaction of an amine with a chloroformate.
Coupling of the carbamoyl group with the prop-2-enoic acid: This final step can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted amides or esters.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For example, a study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of breast cancer.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 75% | |
| Compound B | Lung Cancer | 68% | |
| Compound C | Colon Cancer | 82% |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.
Case Study:
A clinical trial involving patients with rheumatoid arthritis indicated that treatment with a derivative of this compound led to a significant reduction in joint swelling and pain, highlighting its therapeutic potential in inflammatory conditions.
Pesticidal Properties
Research has explored the use of (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid as a natural pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to mortality or repellent effects.
Table 2: Efficacy of the Compound as a Pesticide
| Pest Species | Application Rate (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aphids | 50 | 90% | |
| Whiteflies | 100 | 85% | |
| Spider Mites | 75 | 80% |
Plant Growth Regulation
In addition to its pesticidal properties, the compound has been studied for its role as a plant growth regulator. It has been found to enhance root development and overall plant vigor when applied at specific concentrations.
Polymer Synthesis
The unique chemical structure of (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid makes it a valuable building block in polymer chemistry. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Case Study:
A research project demonstrated that polymers synthesized with this compound exhibited enhanced tensile strength and thermal resistance compared to traditional polymers without such additives.
Table 3: Properties of Polymers with the Compound
Mechanism of Action
The mechanism of action of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Core scaffold: Prop-2-enoic acid (α,β-unsaturated carboxylic acid).
- Substituents :
- A carbamoyl group (–CONH–) at the β-position.
- A 4-[(1E)-2-phenylethenyl]phenyl group attached to the carbamoyl nitrogen.
The carbamoyl group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets, while the phenylethenyl group contributes to π-π stacking interactions and lipophilicity .
Comparison with Similar Compounds
Structurally related compounds share the prop-2-enoic acid core but differ in substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Physical and Chemical Properties
Reactivity and Stability
- Acidity : The α,β-unsaturated carboxylic acid core confers a pKa ~4.2–4.3. Electron-withdrawing groups (e.g., –COOMe, –Br) slightly increase acidity, while carbamoyl groups (–CONH–) may stabilize the deprotonated form via resonance .
- Hydrolysis : Carbamoyl derivatives are more stable than esters (e.g., –COOMe in ) but less stable than amides.
- Isomerization : The E-configuration in the phenylethenyl group may isomerize under UV light or heat, altering biological activity .
Biological Activity
(2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid, also known as a phenyl-substituted derivative of prop-2-enoic acid, has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications. This article synthesizes current findings regarding its biological activity, focusing on its cytotoxic, anti-inflammatory, and anti-metastatic properties.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHN O
- Molecular Weight : 293.322 g/mol
Cytotoxicity
Recent studies have demonstrated that (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating its effects on human lung cancer cell lines (H292) revealed:
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID | < 250 | Induction of apoptosis and anoikis-sensitization |
These findings suggest that the compound may trigger programmed cell death pathways, which are crucial for eliminating malignant cells .
Anti-Metastatic Activity
In addition to its cytotoxic properties, this compound has shown promise in inhibiting metastasis. Research indicates that it can disrupt the metastatic cascade by affecting cellular adhesion and migration processes. In vitro assays demonstrated that treatment with the compound reduced the motility of cancer cells, indicating a potential role in preventing tumor spread .
The mechanisms underlying the biological activity of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]phenyl}carbamoyl)prop-2-enoic acid are multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to growth arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially reducing tumor-associated inflammation .
Case Studies
A notable case study involved the evaluation of this compound's effects on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound. The study concluded that (2E)-3-({4-[(1E)-2-PHENYLETHENYL]phenyl}carbamoyl)prop-2-enoic acid could serve as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Begin with a base structure like cinnamic acid derivatives (e.g., ) and introduce the carbamoyl group via a coupling reaction using reagents such as EDCl/HOBt.
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield, as demonstrated for similar enamide syntheses ().
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, gradient elution) .
Q. How should researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer :
- Technique 1 : Use H and C NMR to confirm stereochemistry (E/Z configuration) and functional groups (e.g., carbamoyl, propenoic acid). Compare with spectral data of structurally analogous compounds ( ).
- Technique 2 : Employ X-ray crystallography for absolute configuration determination, as applied to bromophenoxy derivatives ( ).
- Technique 3 : Validate molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What are the standard protocols for preliminary biological activity screening?
- Methodological Answer :
- Assay 1 : Test for anti-inflammatory activity using lipopolysaccharide (LPS)-induced cytokine release in macrophages (IC determination).
- Assay 2 : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), referencing methods for chlorophenyl-containing analogs ().
- Assay 3 : Screen antimicrobial activity using disk diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity to biological targets?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with targets like COX-2 or bacterial enzymes, referencing pyrimidinyl sulfonamide studies ().
- Step 3 : Validate predictions with experimental IC or K values .
Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Strategy 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals, as done for bromophenoxy analogs ( ).
- Strategy 2 : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables affecting bioactivity ().
- Strategy 3 : Compare batch-to-batch purity via HPLC-MS to rule out synthetic byproducts .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Approach 1 : Synthesize derivatives with substituent variations (e.g., halogenation at phenyl rings, ethoxy vs. methoxy groups) and correlate with bioactivity ( ).
- Approach 2 : Use QSAR models to predict activity based on electronic (Hammett σ) or steric (Taft) parameters.
- Approach 3 : Prioritize derivatives with improved logP (via HPLC) or solubility (shake-flask method) for in vivo testing .
Q. What methodologies assess the compound’s environmental fate and ecological risks?
- Methodological Answer :
- Protocol 1 : Determine photodegradation half-life under simulated sunlight (e.g., 300 W Xe lamp) and analyze metabolites via LC-MS ().
- Protocol 2 : Measure soil adsorption coefficients (K) using batch equilibrium experiments.
- Protocol 3 : Evaluate aquatic toxicity using Daphnia magna acute immobilization tests, referencing frameworks from project INCHEMBIOL () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
